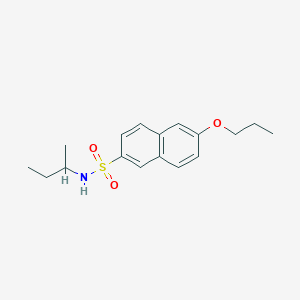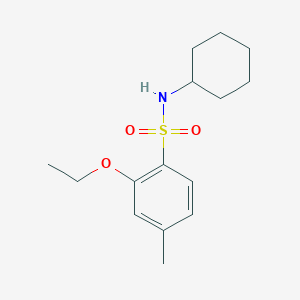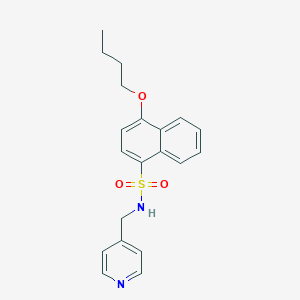![molecular formula C16H26N2O4S B275353 1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B275353.png)
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-4-methylpiperazine, commonly known as DMMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. DMMP has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been investigated in detail.
Mechanism of Action
The mechanism of action of DMMP is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. DMMP has been shown to bind to the serotonin receptor 5-HT1A and enhance its activity, leading to an increase in serotonin levels in the brain. This, in turn, may contribute to the anxiolytic and antidepressant effects of DMMP. DMMP has also been shown to inhibit the activity of the enzyme monoamine oxidase A (MAO-A), which is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. This may further contribute to the antidepressant effects of DMMP.
Biochemical and Physiological Effects:
DMMP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that DMMP can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. DMMP has also been shown to reduce inflammation in the brain, which may contribute to its anxiolytic and antidepressant effects. In vivo studies have shown that DMMP can improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
DMMP has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic applications. However, DMMP has some limitations as well. It is not very soluble in water, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of DMMP is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for research on DMMP. One area of interest is the development of new compounds based on the DMMP scaffold for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of DMMP, which may lead to a better understanding of its therapeutic effects. Additionally, further studies are needed to determine the safety and efficacy of DMMP in humans, as most of the research to date has been conducted in animal models. Overall, DMMP is a promising compound with potential therapeutic applications in various fields, and further research is needed to fully explore its potential.
Synthesis Methods
DMMP can be synthesized by the reaction of 2,5-diethoxy-4-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base, such as triethylamine. The reaction yields DMMP as a white solid, which can be purified by recrystallization or column chromatography.
Scientific Research Applications
DMMP has been extensively studied for its potential therapeutic applications in various fields. In neuroscience, DMMP has been investigated as a potential treatment for anxiety and depression. It has been shown to bind to the serotonin receptor 5-HT1A and enhance the activity of this receptor, leading to anxiolytic and antidepressant effects. DMMP has also been studied for its potential use in drug discovery, as it can act as a scaffold for the development of new compounds with therapeutic properties. In cancer research, DMMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
properties
Molecular Formula |
C16H26N2O4S |
|---|---|
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-(2,5-diethoxy-4-methylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O4S/c1-5-21-14-12-16(15(22-6-2)11-13(14)3)23(19,20)18-9-7-17(4)8-10-18/h11-12H,5-10H2,1-4H3 |
InChI Key |
CDFQWAPWNMUSTL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)








![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
![4-bromo-3-ethoxy-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275345.png)